2-(Azetidin-2-yl)ethan-1-ol
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Overview
Description
2-(Azetidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides with sodium azide, followed by a Staudinger reaction to convert the intermediate azido-hydroxyalkane to the corresponding azetidine . Another method involves the use of fluoromethyl azetidines as intermediates, which are synthesized through specific reaction conditions involving fluoromethylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of functionalized azetidines .
Scientific Research Applications
2-(Azetidin-2-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening polymerization, which is a key reaction in the formation of polyamines. This process involves the breaking of the azetidine ring and subsequent polymerization to form long-chain molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidinones: These compounds contain a carbonyl group within the azetidine ring and are known for their use in β-lactam antibiotics.
Uniqueness
2-(Azetidin-2-yl)ethan-1-ol is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its four-membered ring structure provides a balance between ring strain and stability, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-(azetidin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFHIPYFJSPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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